1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-fluorobenzyl chloride with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds such as:
1-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMJBDPHHUCOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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